molecular formula C8H11N3 B1293027 (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1170293-23-8

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1293027
CAS No.: 1170293-23-8
M. Wt: 149.19 g/mol
InChI Key: HVBKGGRSRZGILP-UHFFFAOYSA-N
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Description

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C8H11N3 It is a derivative of pyrazole, characterized by the presence of three methyl groups at positions 3, 4, and 5 on the pyrazole ring, and an acetonitrile group attached to the nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to (3,4,5-trimethyl-1H-pyrazol-1-yl)ethylamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its derivatives.

Medicine

In medicine, pyrazole derivatives are investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile group allows for interactions with active sites, potentially inhibiting or modulating the activity of target molecules. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
  • (4,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
  • (3,4-dimethyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyrazole derivatives.

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-7(2)10-11(5-4-9)8(6)3/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBKGGRSRZGILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649227
Record name (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170293-23-8
Record name (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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